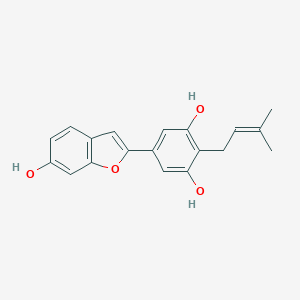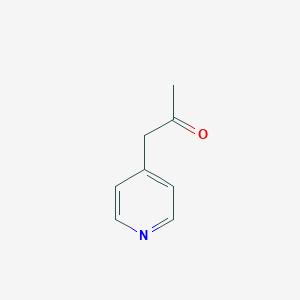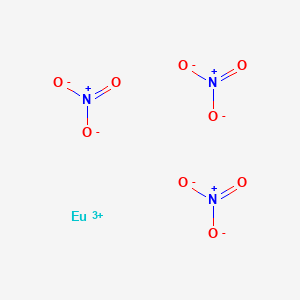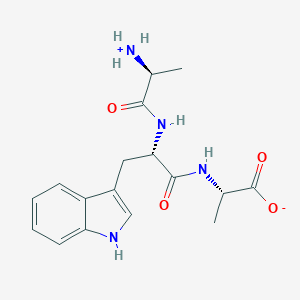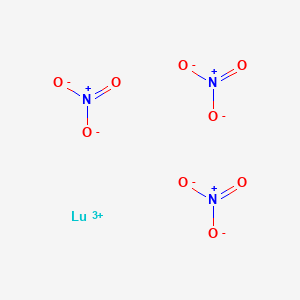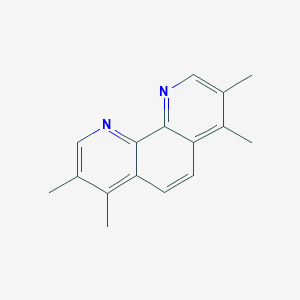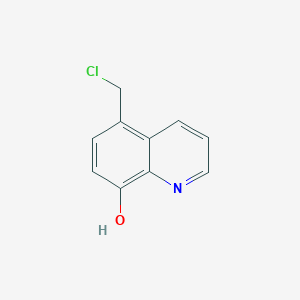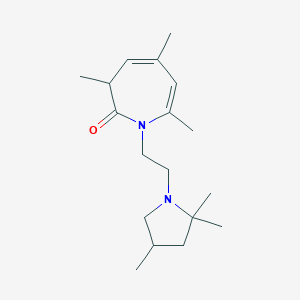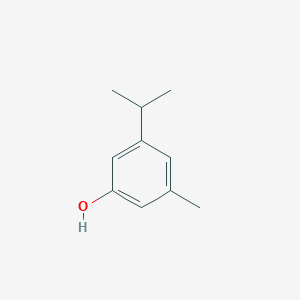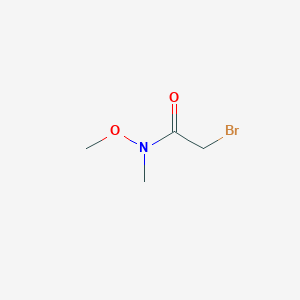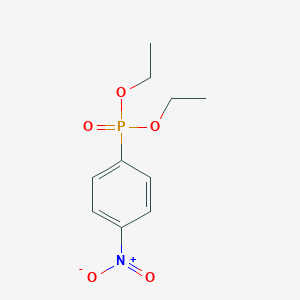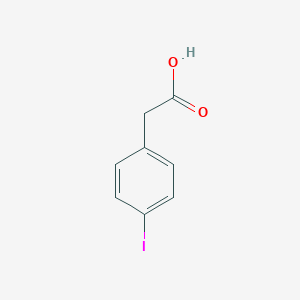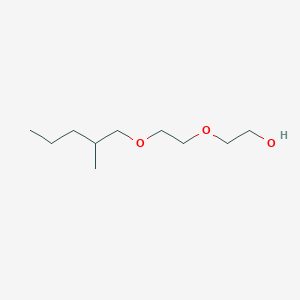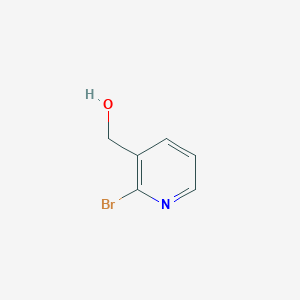
(2-Bromopyridin-3-yl)methanol
Vue d'ensemble
Description
(2-Bromopyridin-3-yl)methanol is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. These derivatives are of significant interest due to their potential applications in mimicking biological metal binding sites, such as those found in the enzyme carbonic anhydrase .
Synthesis Analysis
The synthesis of mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, which are closely related to (2-Bromopyridin-3-yl)methanol, can be achieved in a one-step reaction starting from the corresponding 2-bromopyridines . This method provides a straightforward approach to obtaining these compounds, which can then be used to form metal complexes that mimic the metal binding site of carbonic anhydrase.
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from 2-bromopyridines, often features significant interactions that stabilize their crystal packing. For instance, in the case of a bipyridine methanol disolvate, weak intermolecular hydrogen bonds contribute to the stabilization of the structure . These interactions are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of 2-bromopyridines allows for their use in various chemical reactions. For example, they can react with imidazole to form compounds with a dihedral angle between the pyridine and imidazole rings, as seen in the synthesis of a bipyridine methanol disolvate . Additionally, Schiff base compounds can be synthesized by the condensation of 2-bromopyridines with other reactants, such as amines, in a methanol solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from (2-Bromopyridin-3-yl)methanol are characterized using various analytical techniques. For instance, the Schiff base compound mentioned earlier was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its monoclinic crystal system and coplanar benzene and pyridine rings . The electrochemical synthesis of adducts of 2-aminopyridine or methanol in metal chelates also provides insights into the properties of these compounds, including their magnetic measurements and binding modes .
Applications De Recherche Scientifique
“(2-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It’s a solid substance at room temperature and has a molecular weight of 188.02 . It’s typically stored in an inert atmosphere at room temperature .
“(2-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It’s a solid substance at room temperature and has a molecular weight of 188.02 . It’s typically stored in an inert atmosphere at room temperature .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZUABMLGJKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563702 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromopyridin-3-yl)methanol | |
CAS RN |
131747-54-1 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


